3,3-Dimethylbutane-1,2-diamine

Description

Significance of Vicinal Diamines in Contemporary Chemical Sciences

Vicinal diamines, organic compounds featuring two amino groups on adjacent carbon atoms, are privileged structural motifs in modern chemistry. researchgate.netnih.gov Their importance stems from their widespread presence in biologically active molecules, including natural products and pharmaceuticals, where they often play a crucial role in molecular recognition and function. researchgate.netuva.nl The 1,2-diamine functionality is a key component in drugs exhibiting a range of bioactivities, such as antiviral, anticancer, and antihypertensive properties. uva.nl

Beyond their biological relevance, vicinal diamines are indispensable building blocks in organic synthesis and catalysis. nih.govmdpi.com Chiral vicinal diamines, in particular, are highly valued as ligands for transition metal catalysts, enabling a broad spectrum of asymmetric transformations with high levels of stereocontrol. rsc.org The development of practical and efficient methods for synthesizing chiral vicinal diamines is an active area of research, as it provides access to new catalysts and building blocks for the pharmaceutical and fine chemical industries. rsc.org Their ability to form stable chelate complexes with metal ions also makes them useful in coordination chemistry and for applications such as the removal of heavy metals. uva.nl

Structural Characteristics and Chemical Importance of 3,3-Dimethylbutane-1,2-diamine

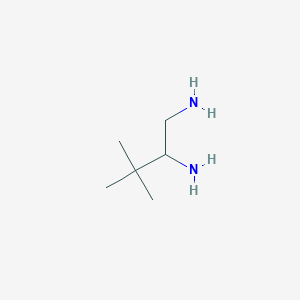

This compound, also known as BEDA, is a vicinal diamine with the chemical formula C₆H₁₆N₂. oup.comnih.gov Its structure is characterized by a butane (B89635) backbone with amino groups at the C1 and C2 positions. A defining feature is the presence of a bulky tert-butyl group at the C3 position, adjacent to one of the amino groups. This steric bulk imparts unique conformational constraints and reactivity compared to simpler diamines like ethylenediamine.

The tert-butyl group significantly influences the coordination chemistry of the diamine, affecting the geometry and stability of the resulting metal complexes. researchgate.net In chiral variants, this steric hindrance plays a critical role in directing the stereochemical outcome of asymmetric catalytic reactions. The compound serves as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two amino groups. researchgate.net

Below is a table of its key chemical properties.

| Property | Value |

| Molecular Formula | C₆H₁₆N₂ |

| IUPAC Name | This compound |

| Molar Mass | 116.20 g/mol |

| SMILES | CC(C)(C)C(CN)N |

| InChIKey | KKMKAWJAGGJWTJ-UHFFFAOYSA-N |

| Data sourced from PubChem. nih.gov |

Overview of Key Academic Research Domains Involving this compound

Academic research has utilized this compound primarily in the fields of coordination chemistry and asymmetric synthesis, leveraging its distinct structural features.

Coordination Chemistry and Catalysis: The compound has been studied as a ligand in the formation of transition metal complexes. For instance, it has been used to synthesize ruthenium complexes of the type RuHX(diamine)(PPh₃)₂, where the diamine is 2,3-diamino-2,3-dimethylbutane (a related isomer) or other vicinal diamines. acs.org These complexes have been investigated for their catalytic activity in reactions such as the hydrogenation of ketones and Michael additions. acs.org The steric and electronic properties of the diamine ligand are crucial in tuning the reactivity of the metal center. acs.org Furthermore, cobalt(III) complexes with (S)-3,3-dimethylbutane-1,2-diamine have been synthesized and studied to understand conformational populations in metal-diamine chelate rings. researchgate.net

Asymmetric Synthesis: The chiral forms of this compound are valuable precursors for creating more complex chiral auxiliaries and ligands. In one study, (S)-3,3-dimethylbutane-1,2-diamine was used as a starting material to synthesize ionic liquid-supported chiral imidazolidinones. mdpi.com These new chiral auxiliaries were then applied in the asymmetric alkylation of aldehydes, demonstrating the compound's utility in multi-step synthetic sequences aimed at producing enantiomerically enriched molecules. mdpi.com

Synthesis of Chelating Agents: this compound has served as the foundational molecule for the synthesis of more complex chelating agents. Specifically, it has been carboxylated to produce 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N′,N′-tetraacetic acid (BEDTA). oup.com The stability constants of BEDTA chelates with alkaline earth metals have been determined, highlighting its potential in coordination chemistry and analytical applications. oup.com

The following table summarizes selected research applications of the compound.

| Research Area | Specific Application | Reference Compound/System |

| Coordination Chemistry | Study of conformational analysis in metal complexes | Tetracyano{(S)-3,3-dimethylbutane-1,2-diamine)cobaltate(III) |

| Asymmetric Synthesis | Precursor for chiral auxiliaries | (S)-N1-[4-(1-Butyl-1H-1,2,3-triazol-4-yl)butyl]-3,3-dimethylbutane-1,2-diamine |

| Chelating Agent Synthesis | Synthesis of a polydentate chelating agent | 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N′,N′-tetraacetic acid (BEDTA) |

| Information compiled from various academic sources. oup.comresearchgate.netmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,3)5(8)4-7/h5H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMKAWJAGGJWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethylbutane 1,2 Diamine and Its Derivatives

Established Synthetic Routes to 3,3-Dimethylbutane-1,2-diamine

The synthesis of this compound has been approached through various multi-step sequences, often commencing from readily available precursors. These methods are designed to construct the 1,2-diamine functionality on a neopentyl scaffold.

Multi-step Synthesis from Pinacolone (B1678379) and Related Precursors

A well-documented synthetic pathway to this compound (BEDA) originates from pinacolone. oup.com This multi-step process involves the initial conversion of pinacolone to an intermediate, t-butylglyoxal, through oxidation, for instance, with selenium dioxide. oup.com The subsequent reaction of t-butylglyoxal with hydroxylamine (B1172632) yields t-butylglyoxal dioxime. oup.com The final and crucial step is the reduction of the dioxime to the target diamine. oup.com

This synthesis can be summarized in the following key transformations:

Oxidation: Pinacolone is oxidized to form t-butylglyoxal.

Oximation: The resulting t-butylglyoxal is treated with hydroxylamine to produce t-butylglyoxal dioxime.

Reduction: The dioxime is then reduced to afford this compound, typically isolated as its dihydrochloride (B599025) salt. oup.com

Chemoselective Reduction Techniques for Diamine Formation

The final reduction step in the synthesis from pinacolone-derived intermediates is critical for achieving a good yield of the desired diamine. Various reducing agents have been explored for the transformation of t-butylglyoxal dioxime to this compound. oup.com Among the tested methods, including catalytic hydrogenation (with Raney nickel or platinum oxide), tin-hydrochloric acid, and zinc-acetic acid, reduction with sodium in ethanol (B145695) has been reported to provide the most favorable results. oup.com The chemoselectivity of the reducing agent is paramount to ensure the complete reduction of the oxime functionalities without cleaving the carbon-carbon backbone.

Synthesis of Advanced Derivatives of this compound

The primary amine groups of this compound provide reactive sites for further derivatization, leading to the creation of more complex and functionally diverse molecules. These derivatives have found applications as chelating agents and chiral auxiliaries.

Carboxymethylation for the Formation of Polyaminocarboxylates (e.g., 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N',N'-tetraacetic Acid)

A significant application of this compound is its use as a precursor for the synthesis of polyaminocarboxylate chelating agents. Specifically, 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N',N'-tetraacetic acid (BEDTA) is synthesized through the carboxymethylation of this compound (BEDA). oup.comoup.com This reaction involves the alkylation of the amine groups with an acetic acid moiety, typically by reacting the diamine with chloroacetic acid or bromoacetic acid under basic conditions. oup.com

The synthesis of BEDTA from BEDA can be outlined as follows:

Reaction Setup: this compound dihydrochloride is dissolved in water and neutralized. oup.com

Carboxymethylation: An aqueous solution of chloroacetic acid is neutralized with sodium hydroxide (B78521) and then added to the diamine solution. The mixture is heated for an extended period while maintaining an alkaline pH through the addition of sodium hydroxide. oup.com

Isolation: The resulting solution is acidified to a pH of 1.8-2.0, causing the precipitation of the crude tetraacetic acid, which can be further purified by recrystallization from water. oup.com

The introduction of the bulky t-butyl group is intended to create steric effects that can enhance the stability of metal chelates formed by BEDTA. oup.com

| Precursor | Reagent | Product | Reported Yield | Melting Point |

| This compound (BEDA) | Chloroacetic Acid, NaOH | 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N',N'-tetraacetic Acid (BEDTA) | 23% | 225°C (decomposed) oup.com |

Derivatization to Chiral Imidazolidinone Frameworks

Chiral derivatives of this compound have been incorporated into imidazolidinone structures, which are valuable as chiral auxiliaries in asymmetric synthesis. nih.gov For instance, new 1,2,3-triazolium ionic liquid-supported chiral imidazolidinones have been developed. nih.gov The synthesis involves a multi-step sequence where a diamine containing the 3,3-dimethylbutane backbone is a key intermediate. nih.gov

The general approach to these frameworks involves:

Coupling of an amino acid to a precursor amine to introduce a chiral center. nih.gov

Reduction of the resulting amide to form a diamine. nih.gov

Cyclization of the diamine with a carbonyl source, such as carbonyldiimidazole (CDI), to form the imidazolidinone ring. nih.gov

These chiral auxiliaries have demonstrated high efficiency and selectivity in asymmetric alkylation reactions. nih.gov

Preparation of Related Ligands for Specialized Chemical Transformations

The structural motif of this compound is valuable in the design of ligands for various chemical transformations. The bulky t-butyl group can influence the steric environment around a metal center, thereby affecting the catalytic activity and selectivity of the resulting complex. For example, chiral diamines with bulky substituents have been used in the synthesis of nickel(II) complexes that catalyze asymmetric Michael additions. researchgate.net While the specific synthesis of a ligand directly from this compound for this purpose is not detailed in the provided context, the principle of using sterically hindered diamines like it is well-established in the field of asymmetric catalysis. researchgate.net The preparation of such ligands often involves the reaction of the diamine with other reagents to create more complex structures tailored for specific catalytic applications.

Mechanistic Studies and Optimization in this compound Synthesis

The synthesis of this compound, a valuable chiral ligand and building block, has been the subject of various synthetic endeavors. Understanding the underlying reaction mechanisms and optimizing reaction conditions are crucial for achieving high yields, purity, and enantioselectivity, particularly for its application in asymmetric catalysis. Mechanistic investigations and optimization studies have primarily focused on common synthetic routes such as reductive amination and the reduction of oxime precursors.

From a mechanistic standpoint, the synthesis of this compound via the reductive amination of a dione (B5365651) precursor, such as 3,3-dimethylbutane-1,2-dione, proceeds through the initial formation of an imine or a Schiff base intermediate. This occurs through the reaction of the carbonyl groups with an amine source, like ammonia (B1221849). This intermediate is then reduced to the corresponding diamine. The monitoring of the reaction progress, often accomplished using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can allow for the detection and even isolation of these imine intermediates. Spectroscopic methods such as infrared (IR) spectroscopy can confirm the presence of the C=N bond characteristic of the Schiff base.

A critical aspect of the synthesis, especially when aiming for chiral products, is the potential for side reactions. For instance, in related reductive amination processes, epimerization at stereocenters has been observed. This underscores the importance of carefully controlling reaction conditions to minimize the lifetime of intermediates that may be prone to racemization. The formation of byproducts, such as secondary amines from over-alkylation, can also occur and needs to be suppressed through careful stoichiometric control of reactants and optimization of the reaction environment.

Optimization of the synthesis of this compound and its derivatives involves a systematic study of various reaction parameters to maximize the yield and selectivity. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, pressure, and reducing agent.

For the reductive amination pathway, catalysts such as Raney Nickel (Raney Ni) or palladium on carbon (Pd/C) are commonly employed for the hydrogenation step. The choice of solvent is also critical, with the polarity of the solvent influencing both the rate of imine formation and the subsequent reduction. Solvents like ethanol and tetrahydrofuran (B95107) (THF) have been reported to be effective. Temperature is another key variable, with a typical range of 60–100°C being used to drive the reaction to completion while minimizing thermal degradation of the product.

The reduction of dimethylglyoxime (B607122) to afford a diamine is another established route. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often used for this transformation. The optimization of this reaction would involve controlling the stoichiometry of the reducing agent, the reaction temperature (often starting at low temperatures and gradually warming), and the reaction time to ensure complete reduction without unwanted side reactions.

The following table illustrates the typical parameters that are optimized for the synthesis of vicinal diamines, including principles applicable to this compound, based on general knowledge of reductive amination reactions.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Yield and Selectivity |

| Catalyst | Raney Ni | Pd/C | Co-based catalyst | The choice of catalyst can significantly impact the reaction rate and selectivity towards the primary amine, with cobalt catalysts showing high activity under mild conditions for some reductive aminations. d-nb.info |

| Temperature (°C) | 60 | 80 | 100 | Higher temperatures generally increase the reaction rate but may lead to the formation of byproducts if not carefully controlled. |

| Solvent | Ethanol | Tetrahydrofuran (THF) | Aqueous Ammonia | Solvent polarity can influence the solubility of reactants and intermediates, affecting reaction kinetics. Aqueous ammonia can serve as both the nitrogen source and part of the solvent system. d-nb.info |

| Pressure (H₂) | 10 bar | 40 bar | Atmospheric | For catalytic hydrogenation, higher hydrogen pressure can increase the rate of reduction. d-nb.info |

| Reducing Agent | NaBH₄ | NaBH₃CN | LiAlH₄ | The choice of reducing agent depends on the substrate and desired selectivity. Milder reagents like NaBH₃CN are often used for one-pot reductive aminations. LiAlH₄ is a more potent reducing agent suitable for amide or oxime reduction. organic-chemistry.orgmdpi.com |

Stereochemistry and Chiral Applications of 3,3 Dimethylbutane 1,2 Diamine

Absolute Configuration Determination and Chiroptical Properties

The determination of the absolute configuration of chiral molecules like 3,3-dimethylbutane-1,2-diamine is fundamental to understanding their chemical behavior and application in stereoselective processes. The Cahn-Ingold-Prelog priority system is the standard method for assigning the absolute configuration (R or S) to a stereocenter. youtube.com This involves ranking the four groups attached to the chiral carbon and observing their spatial arrangement. youtube.com

Chiroptical properties, such as those measured by electronic circular dichroism (ECD) spectroscopy, are instrumental in characterizing chiral compounds. acs.orgmdpi.com The ECD spectrum provides information about the differential absorption of left and right circularly polarized light, which is directly related to the molecule's three-dimensional structure. mdpi.com For complex molecules, computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to predict and interpret chiroptical spectra, aiding in the assignment of absolute configuration. researchgate.netunimi.it

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for its use in asymmetric synthesis. A common and effective strategy for this is diastereomeric salt formation. libretexts.org This method involves reacting the racemic diamine with a chiral resolving agent, typically a chiral acid like tartaric acid or malic acid. libretexts.orgresearchgate.net This reaction forms a mixture of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once the diastereomers are separated, the desired enantiomer of the diamine can be recovered by treatment with a base. libretexts.org

| Resolving Agent | Target Compound Class | Separation Method |

| L-Tartaric Acid | 1,2-Diaminoadamantane | Fractional Crystallization |

| L-Malic Acid | 1-(Adamantan-1-yl)propan-1,2-diamine | Not specified |

Role of Chiral this compound in Asymmetric Synthesis

Chiral this compound is a valuable precursor in the field of asymmetric synthesis, where the goal is to control the stereochemical outcome of a chemical reaction. sigmaaldrich.comtcichemicals.com Its enantiomerically pure forms are incorporated into chiral auxiliaries and ligands for catalysts, which then direct the formation of a specific stereoisomer of the product. sigmaaldrich.com

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com Chiral this compound has been utilized in the synthesis of novel chiral auxiliaries. For example, it has been incorporated into ionic liquid-supported imidazolidinones. mdpi.com The diamine backbone provides the necessary steric hindrance to effectively control the approach of reagents to the substrate.

In the realm of catalysis, ligands derived from chiral this compound play a crucial role in forming metal complexes that catalyze asymmetric reactions. The diamine can be modified to create a variety of ligand architectures, including those used in transition metal-catalyzed processes like allylic alkylations and hydrogenations. researchgate.netacs.org The bulky tert-butyl group of the diamine is a key feature, as it creates a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity. For instance, chiral N1,N1-di-tert-butyl-3,3-dimethylbutane-1,2-diamine has been used to create chiral Lewis bases for metal-free hydrogenation catalysts. researchgate.net

| Derivative Type | Application | Reference |

| Ionic Liquid-Supported Imidazolidinones | Chiral Auxiliaries | mdpi.comnih.gov |

| Chiral Lewis Bases | Metal-Free Hydrogenation | researchgate.net |

| Diamidophosphite Ligands | Pd-catalyzed Allylic Alkylation | researchgate.net |

Systems incorporating chiral this compound have been successfully applied in a range of enantioselective transformations. These reactions are fundamental in organic synthesis for producing enantiomerically enriched compounds, which are often required in the pharmaceutical and agrochemical industries. researchgate.net

One notable application is in asymmetric alkylation reactions. Chiral imidazolidinones derived from (S)-3,3-dimethylbutane-1,2-diamine have been used as chiral auxiliaries in the enantioselective alkylation of enolates, leading to the synthesis of optically active carboxylic acid derivatives. mdpi.com

Furthermore, catalysts bearing ligands derived from this diamine have shown efficacy in various C-C and C-heteroatom bond-forming reactions. researchgate.net For example, palladium complexes with chiral diamine-based ligands have been employed in asymmetric allylic substitution reactions, a powerful tool for constructing stereogenic centers. acs.org Similarly, iridium complexes with N,P ligands derived from chiral diamines have been used as efficient catalysts for the enantioselective hydrogenation of olefins. researchgate.net The steric and electronic properties of the this compound backbone are critical in these systems for achieving high yields and enantioselectivities. acs.org

Coordination Chemistry and Ligand Design with 3,3 Dimethylbutane 1,2 Diamine

Formation and Characteristics of Metal Complexes with 3,3-Dimethylbutane-1,2-diamine

The coordination of this compound to a metal center is a classic example of chelation, where the two nitrogen donor atoms bind to the metal ion to form a stable, five-membered ring. This process is governed by a combination of thermodynamic and steric factors that dictate the stability and structure of the resulting complex.

The formation of a five-membered chelate ring by this compound upon coordination to a metal ion is a thermodynamically favorable process, largely driven by the chelate effect. This effect describes the enhanced stability of complexes containing one or more chelate rings compared to analogous complexes with monodentate ligands. The primary driving force for the chelate effect is a significant increase in entropy. When a bidentate ligand like this compound replaces two monodentate ligands, the total number of independent species in the solution increases, leading to a more disordered and entropically favorable state.

The stability of metal complexes with diamine ligands often follows the Irving-Williams series, which for divalent metal ions is typically: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

| Factor | Description | Effect on Stability |

|---|---|---|

| Chelate Effect | The formation of a five-membered ring by the bidentate ligand. | Increases stability, primarily due to a positive entropy change. |

| Nature of Metal Ion | Properties of the metal ion, such as charge, size, and electron configuration. | Higher charge and smaller ionic radius generally lead to greater stability. The Irving-Williams series often predicts the relative stability for transition metals. |

| Steric Hindrance | The spatial bulk of the tert-butyl group on the ligand. | Can introduce strain in the chelate ring, potentially decreasing stability compared to less hindered ligands. |

| Basicity of the Ligand | The electron-donating ability of the nitrogen atoms. | Higher basicity generally leads to stronger metal-ligand bonds and greater stability. |

This compound typically coordinates to metal ions in a bidentate fashion through its two nitrogen atoms, forming a five-membered chelate ring. The coordination geometry around the metal center is then determined by the metal's preferred coordination number and the steric constraints of the ligands. For example, in octahedral complexes, the diamine ligand will occupy two adjacent coordination sites.

The geometry of the chelate ring itself is not planar but puckered, adopting either a δ or λ conformation. The large tert-butyl group of this compound plays a crucial role in dictating the preferred conformation of the chelate ring, a topic that will be explored in more detail in section 4.2.

X-ray crystallography is a powerful technique for the precise determination of the coordination modes and geometries of these complexes in the solid state. For instance, the crystal structure of tris(ethylenediamine)cobalt(III) chloride trihydrate reveals a distorted octahedral geometry around the cobalt ion, with the three ethylenediamine ligands forming five-membered chelate rings. deepdyve.com While specific crystal structures for many this compound complexes are not extensively documented in publicly available literature, the principles of coordination chemistry suggest that they will adopt similar geometries to other diamine complexes, with distortions arising from the steric bulk of the tert-butyl group.

This compound forms stable complexes with a wide range of transition and main group metal ions. The nature of the interaction and the resulting complex's properties depend on the electronic configuration and coordination preferences of the metal ion.

Cobalt(III): Cobalt(III) forms kinetically inert, diamagnetic octahedral complexes. The coordination of this compound to Co(III) has been studied to understand the conformational preferences of the chelate ring. researchgate.net

Molybdenum(0) and Chromium(0): In their zero-valent state, molybdenum and chromium are often found in carbonyl complexes. This compound can displace two carbonyl ligands to form complexes such as [Mo(CO)₄(dmbn)] and [Cr(CO)₄(dmbn)]. researchgate.net These complexes are useful for studying the electronic and steric effects of the diamine ligand on the metal center.

Platinum(II) and Palladium(II): These d⁸ metal ions typically form square planar complexes. The coordination of this compound to Pt(II) and Pd(II) results in the formation of stable, four-coordinate species. researchgate.net The steric bulk of the diamine can influence the reactivity of these complexes.

Ruthenium(II): Ruthenium(II) forms a diverse range of octahedral complexes. While specific studies on this compound with Ru(II) are not abundant, it is expected to form stable bidentate complexes, similar to other diamine ligands. acs.orgresearchgate.net The steric properties of the ligand could be exploited to control the stereochemistry and catalytic activity of such complexes.

Nickel(II): Nickel(II), a d⁸ ion, can form square planar, tetrahedral, or octahedral complexes depending on the ligand field. With sterically demanding ligands like this compound, the geometry is likely to be influenced by the steric hindrance, potentially favoring tetrahedral or distorted octahedral geometries.

Cadmium(II) and Zinc(II): These d¹⁰ metal ions typically form tetrahedral or octahedral complexes with flexible coordination geometries. The interaction with this compound would lead to the formation of stable chelates, with the coordination number being influenced by the presence of other ligands in the coordination sphere.

Conformational Analysis of this compound Chelates

The five-membered chelate ring formed by this compound is not planar and can exist in two puckered, chiral conformations, designated as δ and λ. The study of these conformations and the factors that influence their relative energies is a key area of research in the coordination chemistry of this ligand.

The most significant feature of this compound is its bulky tert-butyl group. This group exerts a strong steric influence on the conformation of the chelate ring. To minimize steric interactions, the tert-butyl group will preferentially occupy an equatorial position on the chelate ring. This effectively "locks" the ring into a single, preferred conformation. This conformational locking is a powerful tool for studying the properties of a single, well-defined chelate ring conformation, as it eliminates the complexities of conformational averaging that occur with less sterically hindered diamines.

The preference for the equatorial orientation of the tert-butyl group has been a foundational assumption in the conformational analysis of diamine chelate rings. This steric constraint provides a rigid model system for calibrating theoretical models and interpreting spectroscopic data for more flexible chelate systems. researchgate.net

Proton Magnetic Resonance (PMR) spectroscopy is a primary tool for investigating the conformational preferences of diamine chelate rings in solution. The vicinal coupling constants (³JHH) between the protons on the ethylenediamine backbone are particularly informative. These coupling constants are related to the dihedral angle between the coupled protons through the Karplus relationship. By measuring the ³JHH values, it is possible to deduce the time-averaged conformation of the chelate ring.

In complexes of this compound, where the conformation is locked, the observed coupling constants can be used to determine the parameters for a "frozen" chelate ring. These parameters can then be applied to analyze the spectra of more flexible diamine complexes and determine the populations of their different conformers.

A study of various metal complexes of (S)-3,3-dimethylbutane-1,2-diamine provided valuable PMR data for a conformationally locked system. The chemical shifts and coupling constants for the protons of the chelate ring were determined for several diamagnetic complexes.

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| Ha (axial) on C1 | Data not explicitly provided in a simple format in the source material, but can be extracted from spectral analysis. The relative positions are discussed in the context of conformational analysis. | Jgem (Ha, Hb) ≈ -12 Hz |

| Hb (equatorial) on C1 | Jvic (Ha, Hc) ≈ 3 Hz (axial-axial) | |

| Hc (axial) on C2 | Jvic (Hb, Hc) ≈ 3 Hz (equatorial-axial) |

Note: The specific chemical shifts are dependent on the metal center and other ligands. The coupling constants are more indicative of the ring conformation. The values presented are typical for a locked gauche conformation.

Ligand Field Effects and Electronic Structure Investigations of this compound Complexes

In a hypothetical octahedral complex, the two nitrogen atoms would coordinate to the metal center, and the d-orbitals would split into t2g and eg sets. The magnitude of this splitting (10Dq or Δo) is influenced by the ligand's field strength. Diamines are generally considered to be moderately strong field ligands. However, the steric hindrance from the tert-butyl group in this compound could enforce a distorted coordination geometry, deviating from an ideal octahedron. This distortion would further lift the degeneracy of the d-orbitals, leading to a more complex electronic spectrum.

To definitively characterize the ligand field effects, experimental techniques such as UV-Vis spectroscopy would be required to observe d-d transitions and calculate ligand field parameters like 10Dq and the Racah parameter (B). Magnetic susceptibility measurements would provide information about the spin state of the metal ion in the complex. Without such empirical data, any discussion on the electronic structure of this compound complexes remains speculative.

Structural Modification of this compound for Enhanced Chelating Properties

While general strategies for modifying diamines to improve their chelating abilities are well-established, specific examples for this compound are limited. One notable exception is the synthesis of this compound-N,N,N′,N′-tetraacetic acid. The introduction of four carboxylate arms significantly increases the denticity of the ligand, transforming it into a powerful hexadentate chelator. This modification enhances the thermodynamic stability of the resulting metal complexes due to the chelate effect. The stability constants for the complexes of this modified ligand with various metal ions would provide quantitative insight into its enhanced chelating prowess.

Further potential modifications to enhance the chelating properties of this compound could include:

N-Alkylation: The introduction of alkyl groups on the nitrogen atoms can modulate the ligand's steric and electronic properties. For instance, the synthesis of N,N'-dialkyl derivatives could influence the coordination geometry and the stability of the metal complexes.

Schiff Base Formation: Condensation of the diamine with aldehydes or ketones would result in Schiff base ligands with additional coordination sites. The electronic properties of the resulting imine nitrogen donors and any other coordinating groups on the aldehyde or ketone would alter the ligand field and the stability of the complexes. For example, a Schiff base formed with salicylaldehyde would introduce phenolate oxygen donors, creating a tetradentate N2O2 ligand with different chelating characteristics.

The table below summarizes the potential effects of these modifications.

| Modification Type | Expected Effect on Chelating Properties |

| N,N,N′,N′-tetraacetylation | Increases denticity to hexadentate, leading to significantly higher stability constants due to the enhanced chelate effect. |

| N-Alkylation | Modifies steric bulk and basicity of nitrogen donors, potentially influencing coordination geometry and complex stability. |

| Schiff Base Formation | Increases denticity and introduces new donor atoms (e.g., oxygen, sulfur), altering the ligand field strength and coordination preferences. |

The lack of specific research on these modifications for this compound underscores a promising area for future investigation in ligand design and coordination chemistry.

Catalytic Applications in Organic Synthesis Featuring 3,3 Dimethylbutane 1,2 Diamine Derived Systems

Role as Chiral Organocatalysts or Ligands for Homogeneous and Heterogeneous Metal Catalysts

Systems derived from 3,3-dimethylbutane-1,2-diamine are versatile in their catalytic roles, functioning as both metal-free organocatalysts and as chiral ligands for metal centers in homogeneous and heterogeneous catalysis. In organocatalysis, the diamine scaffold can be modified to create bifunctional catalysts that activate substrates through hydrogen bonding and Brønsted or Lewis acid/base interactions.

As ligands for transition metals, these diamines form stable chelate complexes that create a chiral environment around the metal center. This is crucial for inducing enantioselectivity in a wide range of reactions. The steric bulk of the tert-butyl group in this compound can significantly influence the stereochemical outcome of a reaction by directing the approach of the substrate. These ligands have been incorporated into complexes with metals such as ruthenium, rhodium, and iridium for various catalytic applications. acs.org While homogeneous catalysis is more common, efforts have also been made to immobilize these complexes on solid supports to facilitate catalyst recovery and reuse, thereby bridging the gap between homogeneous and heterogeneous catalysis.

Applications in Asymmetric Michael Addition Reactions

Catalysts derived from this compound have demonstrated activity in asymmetric Michael addition reactions. Specifically, ruthenium complexes of the type RuHX(diamine)(PPh₃)₂, where the diamine is 2,3-diamino-2,3-dimethylbutane (a synonym for this compound), have been investigated as catalysts for the Michael addition of dimethyl malonate to 2-cyclohexen-1-one. acs.org

The amido complex, RuH(NH₂CMe₂CMe₂NH)(PPh₃)₂, and related complexes where X = CH(COOMe)₂ and OPh, were found to be active catalysts for this transformation. acs.org The reactivity of these complexes highlights the role of the ligand in facilitating the catalytic cycle.

| Catalyst Precursor | Michael Acceptor | Michael Donor | Activity |

| RuH(amido)(tmen)(PPh₃)₂ | 2-Cyclohexen-1-one | Dimethyl malonate | Active |

| RuH(CH(COOMe)₂)(tmen)(PPh₃)₂ | 2-Cyclohexen-1-one | Dimethyl malonate | Active |

| RuH(OPh)(tmen)(PPh₃)₂ | 2-Cyclohexen-1-one | Dimethyl malonate | Active |

| (tmen = 2,3-diamino-2,3-dimethylbutane) |

Enantioselective Hydrogenation Processes Using this compound Catalysts

The same family of ruthenium complexes, RuHX(2,3-diamino-2,3-dimethylbutane)(PPh₃)₂, has also been explored as precatalysts for the hydrogenation of ketones. acs.org In the absence of an added base, the complexes with X = H and CCPh were found to be active for the hydrogenation of neat acetophenone (B1666503) to 1-phenylethanol (B42297) under 10 atm of H₂ at 20 °C. acs.org

The nature of the 'X' ligand, which is situated trans to the hydride, significantly influences the catalytic activity. This demonstrates the tunability of the electronic and steric properties of the catalyst through modification of the ligand sphere, a key principle in the design of effective homogeneous catalysts.

| Catalyst Precursor | Substrate | Product | Conditions | Activity |

| RuH₂(tmen)(PPh₃)₂ | Acetophenone | 1-Phenylethanol | 10 atm H₂, 20 °C, no base | Active |

| RuH(CCPh)(tmen)(PPh₃)₂ | Acetophenone | 1-Phenylethanol | 10 atm H₂, 20 °C, no base | Active |

| (tmen = 2,3-diamino-2,3-dimethylbutane) |

Other Catalytic Transformations (e.g., Hydroalkoxylation, Hydroamination)

While specific examples of hydroalkoxylation and hydroamination catalyzed by systems derived from this compound are not extensively documented in the literature, the general utility of chiral diamine ligands in these transformations suggests their potential applicability. Hydroamination and hydroalkoxylation are atom-economical methods for the synthesis of amines and ethers, respectively. ua.es The development of catalysts for these reactions is an active area of research, and chiral diamines are often employed to achieve enantioselectivity. ua.es

For instance, iridium-catalyzed hydroamination of allylic amines has been shown to be effective for the synthesis of 1,2-diamines. nih.gov The mechanism often involves the formation of a metalacyclic intermediate, where the stereochemistry is controlled by the chiral ligand. Given the structural similarities to other effective chiral diamines, it is plausible that this compound could be a successful ligand in such transformations, although specific research is needed to confirm this.

Detailed Mechanistic Investigations of Catalytic Cycles

Ligand cooperation is a concept where the ligand is not merely a spectator but actively participates in the bond activation steps of a catalytic cycle. chemrxiv.org In the context of the ruthenium complexes bearing the this compound ligand, the amino groups can participate in proton transfer and hydrogen bonding interactions, which are crucial for the catalytic activity.

In the proposed mechanism for the Michael addition, the Ru-N bond of the amido complex is involved in the activation of the Michael donor. acs.org This is a clear example of metal-ligand cooperation, where both the metal center and the diamine ligand are directly involved in the chemical transformation. The N-H groups of the diamine can also form hydrogen bonds with the substrate, further stabilizing the transition state and influencing the stereochemical outcome.

The investigation of the ruthenium-catalyzed Michael addition has led to the proposal of a catalytic cycle involving several key intermediates. acs.org The reaction of RuH(NCCHCN)(tmen)(PPh₃)₂ with the Michael acceptor, 2-cyclohexen-1-one, resulted in a trapped Michael adduct, RuH(NCC(C₆H₉O)CN)(tmen)(PPh₃)₂, which was characterized by X-ray crystallography. acs.org This provides strong evidence for the proposed mechanistic pathway.

The proposed catalytic cycle for the Michael addition is initiated by the addition of the C-H bond of the Michael donor across the Ru-N bond of the amido complex. This is followed by the coordination and insertion of the Michael acceptor. The final step is the elimination of the Michael adduct, possibly through a 1,3-proton migration, which regenerates the active catalyst. acs.org

Physicochemical and Spectroscopic Characterization Techniques for 3,3 Dimethylbutane 1,2 Diamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic elucidation of 3,3-dimethylbutane-1,2-diamine and its derivatives. It provides detailed information about the atomic connectivity, stereochemistry, and dynamic processes in solution.

Proton (¹H) NMR spectroscopy is particularly powerful for analyzing the conformation of the five-membered chelate ring formed by this compound upon coordination to a metal center. The vicinal coupling constants (³JHH) between the protons on the C1 and C2 carbons of the diamine backbone are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu This dependence allows for the determination of the N-C-C-N torsional angle in the chelate ring.

The analysis of ³JHH values for the -CH(NH₂)-CH₂(NH₂)- fragment in complexes of this compound reveals important conformational details. researchgate.net In solution, the ³JHH values for complexes of this ligand indicate that the N-C-C-N torsional angle is significantly larger than that observed for other diamines like propane-1,2-diamine. researchgate.net This suggests that the bulky tert-butyl group influences the puckering of the chelate ring. By comparing observed coupling constants with those predicted by the Karplus relationship for different dihedral angles, researchers can deduce the preferred conformation of the ligand in a complex. miamioh.eduwpmucdn.com For instance, in substituted cyclohexane (B81311) or pyranose rings, axial-axial couplings are typically large (8-14 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (1-7 Hz), corresponding to dihedral angles of approximately 180° and 60°, respectively. wpmucdn.com

| Parameter | Typical Value Range | Information Gained |

| Chemical Shift (δ) | 0.5 - 10 ppm | Electronic environment of protons |

| Vicinal Coupling Constant (³JHH) | 0 - 15 Hz | Dihedral angle, stereochemistry |

| Geminal Coupling Constant (²JHH) | -20 to +40 Hz | Hybridization, bond angles |

Carbon-13 (¹³C) NMR spectroscopy is a vital tool for characterizing the carbon framework of this compound and its derivatives. ceitec.cz Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. libretexts.org The chemical shift of each carbon provides information about its electronic environment.

For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon environments:

The three equivalent methyl carbons (-C(C H₃)₃).

The quaternary carbon (C (CH₃)₃).

The methine carbon (-C H(NH₂)-).

The methylene (B1212753) carbon (-C H₂(NH₂)).

The chemical shifts for alkanes are typically found in the upfield region of the spectrum. For instance, in the similar molecule 2,3-dimethylbutane, the methyl carbons appear at approximately 19.3 ppm and the methine carbons at 34.1 ppm. docbrown.info In 2,2-dimethylbutane, the methyl carbons of the tert-butyl group are at 29.1 ppm, the quaternary carbon at 30.6 ppm, the methylene carbon at 36.8 ppm, and the terminal methyl at 8.9 ppm. docbrown.info The presence of the electronegative amino groups in this compound would shift the signals for the C1 and C2 carbons further downfield compared to their positions in a simple alkane. This technique is invaluable for confirming the successful synthesis of derivatives, as changes in the substitution pattern will lead to predictable changes in the ¹³C NMR spectrum. acs.orgresearchgate.net

| Carbon Atom | Expected Chemical Shift Range (ppm) | Multiplicity (Proton-Coupled) |

| -C(CH₃)₃ | 25 - 35 | Quartet (q) |

| -C(CH₃)₃ | 30 - 40 | Singlet (s) |

| -CH(NH₂)- | 50 - 65 | Doublet (d) |

| -CH₂(NH₂)- | 40 - 55 | Triplet (t) |

In situ NMR spectroscopy is a powerful method for studying the mechanism of reactions involving this compound as a ligand, particularly in catalysis. acs.org By monitoring the reaction directly in the NMR tube, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates over time. This provides crucial kinetic and mechanistic data that is not accessible from analysis of the final products alone. acs.orgmit.edu

In the context of copper-catalyzed cross-coupling reactions, where diamine ligands are frequently employed, in situ NMR can be used to study catalyst speciation. nih.govnih.gov For example, studies have shown that the addition of a diamine ligand to a copper(I) precursor can lead to the formation of a catalytically active complex. acs.org In situ NMR can help identify these active species and elucidate their role in the catalytic cycle. mit.edu By observing changes in the chemical shifts and line broadening of the ligand's protons, one can infer information about ligand exchange rates and the binding of substrates to the metal center. Attempts to characterize copper(I) complexes with certain diamine ligands by NMR have sometimes observed decomposition of the species, highlighting the importance of ligand structure in forming stable, characterizable complexes. acs.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its complexes by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound exhibits several characteristic absorption bands:

N-H Stretching: The primary amine groups (-NH₂) typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: The aliphatic C-H bonds of the methyl and methylene groups give rise to strong absorptions in the 3000-2850 cm⁻¹ range.

N-H Bending (Scissoring): A characteristic band for primary amines appears in the 1650-1580 cm⁻¹ region.

C-N Stretching: This vibration is typically observed in the 1250-1020 cm⁻¹ range.

Upon coordination of the diamine to a metal ion, shifts in these vibrational frequencies can be observed. The N-H stretching frequencies, for example, often shift to lower wavenumbers (a red shift) upon complexation due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bonds. optica.org The analysis of these shifts provides direct evidence of coordination and can offer insights into the strength of the metal-ligand bond. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Two bands for -NH₂. Shifts upon complexation. |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong, sharp absorptions. |

| N-H Bend (scissoring) | 1650 - 1580 | Confirms presence of primary amine. |

| C-N Stretch | 1250 - 1020 | Medium to weak intensity. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elucidate the structure of this compound. In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (116.20 g/mol ). nih.gov

The molecular ion of an aliphatic diamine can then undergo fragmentation, and the resulting pattern of fragment ions is a characteristic fingerprint of the molecule. For amines, a dominant fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

For this compound, several key fragmentation pathways can be predicted:

α-cleavage between C1 and C2, leading to the formation of a stable iminium ion [CH₂NH₂]⁺ with an m/z of 30.

Cleavage of the bond between C2 and the tert-butyl group. This would result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to give a fragment ion [C₂H₇N₂]⁺ at m/z 59.

Loss of an ethyl radical from a larger fragment, or other complex rearrangements common in alkanes, can also occur. docbrown.infodocbrown.info

The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the nitrogen rule. miamioh.edu Analysis of the fragmentation pattern allows for the confirmation of the compound's structure and can be used to characterize ligands on functionalized nanoparticles or in complex mixtures. google.comnih.gov

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 116 | [C₆H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₅H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 59 | [C₂H₇N₂]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) |

| 30 | [CH₄N]⁺ | α-cleavage to form [CH₂NH₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound and its metal complexes in the solid state. This technique provides unambiguous information on bond lengths, bond angles, coordination geometry, and the exact conformation of the ligand.

A crystal structure analysis of a tetraamminecobalt(III) complex containing (-)-3,3-dimethylbutane-1,2-diamine, specifically Co(NH₃)₄{(-)-dmbn}₃·1.5H₂O, has been performed. researchgate.net While technical issues during the refinement process prevented the determination of a highly reliable N-C-C-N torsional angle from this specific study, the analysis was successful in establishing the absolute configuration of the chiral center as (R). researchgate.net

This result demonstrates the power of X-ray crystallography to determine stereochemistry definitively. In general, crystallographic studies of metal complexes with 1,2-diamine ligands provide crucial data on the puckered conformation of the five-membered chelate ring, showing whether it adopts a λ or δ conformation and quantifying the precise degree of puckering. This structural information is essential for understanding the steric and electronic properties of the complexes and for rationalizing their reactivity.

Circular Dichroism Spectroscopy for Chiral Complex Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, providing information about the stereochemistry of metal complexes. For complexes involving (S)-3,3-dimethyl-1,2-butanediamine (dmbn), the bulky tert-butyl group plays a crucial role in dictating the conformation of the chelate ring.

When (S)-dmbn coordinates to a metal ion like cobalt(III) or platinum(II), it forms a five-membered chelate ring. Due to steric hindrance from the large tert-butyl group, this ring is effectively locked into a specific puckered conformation known as the δ conformation. In this arrangement, the tert-butyl group occupies a sterically favorable equatorial position. researchgate.net

The absorption and circular dichroism spectra have been reported for a series of these complexes, including [Co(NH₃)₄((S)-dmbn)]³⁺, [Co(CN)₄((S)-dmbn)]⁻, trans-[CoCl₂((S)-dmbn)₂]⁺, Λ-[Co((S)-dmbn)₃]³⁺, and [Pt(NH₃)₂((S)-dmbn)]²⁺. researchgate.net Comparisons of these spectra with those of complexes containing less bulky diamines, such as 1,2-propanediamine, highlight the conformational effect of the tert-butyl substituent. researchgate.net

Furthermore, the solvent can influence the CD spectra of these complexes. Studies using ¹H NMR spectroscopy have shown that changes in the CD spectrum with different solvents can be attributed to the creation of asymmetric nitrogen donors through stereoselective solvation of the amine (NH₂) protons. The bulky tert-butyl group in dmbn complexes has been found to limit solvation at the adjacent NH₂ group compared to analogous complexes with smaller substituents like a methyl group. researchgate.net

Potentiometric Studies for Acid Dissociation and Complex Stability Constants

Potentiometric titration is a standard method used to determine the equilibrium constants of acid-base reactions and metal-ligand complex formation in solution. This technique involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the calculation of acid dissociation constants (pKa) and complex stability constants (log K).

While this method is broadly applicable to diamines and their metal complexes, specific experimental data for this compound were not available in the surveyed scientific literature. The following sections describe the principles of these measurements as they would apply to this compound.

As a diamine, this compound is a Brønsted-Lowry base that can accept two protons in a stepwise manner. The corresponding acid dissociation constants, pKa₁ and pKa₂, refer to the deprotonation of the doubly-protonated form (H₂L²⁺) and the singly-protonated form (HL⁺), respectively.

H₂L²⁺ ⇌ HL⁺ + H⁺ (characterized by pKa₁)

HL⁺ ⇌ L + H⁺ (characterized by pKa₂)

These pKa values quantify the basicity of the two amine groups. A potentiometric titration of the diamine's conjugate acid with a strong base would typically yield a titration curve from which these two distinct pKa values could be calculated. This data is fundamental for understanding how the ligand will behave in solutions of different pH and is a prerequisite for studying its metal complexes. However, specific pKa values for this compound are not publicly documented in the reviewed sources.

M²⁺ + L ⇌ ML²⁺ (Stepwise constant K₁)

ML²⁺ + L ⇌ ML₂²⁺ (Stepwise constant K₂)

These constants are determined by potentiometric titration of a solution containing both the metal ion and the diamine ligand. The resulting data reveals the strength of the metal-ligand interaction. Factors such as the nature of the metal ion and the steric properties of the ligand influence these values. The bulky tert-butyl group in this compound would be expected to influence the stability of its metal complexes compared to less hindered diamines. Despite the known formation of such complexes researchgate.net, specific log K values determined by potentiometry were not found in the available literature.

Theoretical and Computational Investigations of 3,3 Dimethylbutane 1,2 Diamine Systems

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior and conformational landscapes of 3,3-dimethylbutane-1,2-diamine systems. protocols.iomdpi.comaccess-ci.orgrsc.org These simulations, which model the movement of atoms and molecules over time, are crucial for understanding how the bulky tert-butyl group influences the ligand's flexibility and its interactions within different chemical environments. protocols.iomdpi.com

Conformational analysis, often supported by Proton Magnetic Resonance (P.M.R.) studies, reveals the preferred spatial arrangements of the diamine chelate ring when coordinated to a metal center. publish.csiro.au For instance, in cobalt(III), molybdenum(0), chromium(0), platinum(II), and palladium(II) complexes, the t-butyl group is predominantly found in an equatorial orientation to minimize steric strain. publish.csiro.au This steric constraint significantly influences the conformational populations of the five-membered chelate ring. publish.csiro.au The bulky nature of the t-butyl group restricts the internal rotation in the free ligand molecule, favoring a syn-clinal position for the two amino groups, which is advantageous for chelate ring formation. oup.com This pre-organization contributes to the high stability of metal complexes formed with this ligand. oup.com

MD simulations can be employed to explore the conformational stability of these complexes. researchgate.net By simulating the system over nanoseconds, researchers can observe the persistence of certain conformations and the transitions between them, providing a dynamic picture that complements static experimental data. protocols.ioresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. nii.ac.jpepfl.chcecam.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large systems, including transition metal complexes. epfl.chcecam.org

DFT calculations can predict a range of properties, including vibrational frequencies and NMR chemical shifts, which can help to reconcile discrepancies in experimental data. These calculations are based on the principle that the energy of a molecule can be determined from its electron density. epfl.ch

The introduction of the bulky t-butyl group is predicted to have a favorable steric effect on chelate formation and also an electron-releasing inductive effect that increases the basicity of the nitrogen atoms. oup.com This increased basicity strengthens the ligand-metal bond. The ease with which the ligand can adopt a skew conformation with respect to the two nitrilodiacetate groups is a major factor governing the stability of the resulting metal chelate. oup.com

A study on ruthenium(II) complexes with various diamine ligands, including a derivative of this compound, utilized DFT to understand the influence of different ancillary ligands on the properties and catalytic activity of the complexes. acs.org

A significant application of DFT is in the prediction of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathways for a chemical reaction. mdpi.com This is particularly valuable in catalysis, where understanding the mechanism is key to designing more efficient catalysts.

For instance, in the asymmetric hydrogenation of ketones catalyzed by Ru(II)-diamine complexes, DFT calculations, combined with experimental NMR data, have been used to propose detailed catalytic cycles. acs.orgacs.org These studies can identify key intermediates, such as amido and hydrido complexes, and elucidate how the ligand structure, including the steric bulk of the diamine, influences the stereoselectivity of the reaction. acs.orgnih.gov The calculations can help rationalize why certain catalysts are more active or selective than others. acs.org

Modeling of Hydrogen Bonding Interactions and Steric Effects within this compound Systems

The amine groups of this compound are capable of participating in hydrogen bonding, both intramolecularly and intermolecularly. mdpi.comcsic.esresearchgate.net Computational modeling is essential for quantifying the strength and geometry of these interactions. The bulky t-butyl group plays a critical role in dictating the steric environment around the amine functionalities. publish.csiro.auoup.com

Molecular mechanics and DFT calculations can be used to model the steric clash that would occur in certain conformations, thereby explaining the preference for others. publish.csiro.auoup.com The steric effect of the t-butyl group is a dominant factor, often overriding other conformational preferences. publish.csiro.au This steric hindrance is a key feature that is exploited in the design of chiral ligands for asymmetric catalysis, where controlling the spatial arrangement around the metal center is paramount. researchgate.net The bulkiness of the t-butyl group restricts the possible conformations, which can lead to higher enantioselectivity in catalytic reactions. oup.com

The interplay between hydrogen bonding and steric effects is crucial. For example, in the solid state, hydrogen bonding networks can be established, and computational models can help interpret crystallographic data by predicting the most stable hydrogen-bonding patterns. researchgate.net

Principles of Quantitative Structure-Activity Relationships (QSAR) and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. biointerfaceresearch.comtandfonline.combohrium.com While specific QSAR studies focusing solely on this compound are not prevalent in the provided context, the principles are highly relevant for designing new ligands based on its scaffold. nih.govbhsai.orgnih.gov

The general approach involves:

Data Set Preparation : A series of related compounds with known activities is compiled. researchgate.netbiointerfaceresearch.com For diamine ligands, this could be their efficacy in a particular catalytic reaction.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric parameters (like molecular volume), electronic parameters (like partial charges), and topological indices. bohrium.comopenrepository.com

Model Development : Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the observed activity. biointerfaceresearch.combohrium.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. biointerfaceresearch.comtandfonline.com

For ligand design based on the this compound scaffold, a QSAR model could guide the modification of the structure to enhance a desired property, such as catalytic activity or selectivity. nih.gov For example, a model might predict that increasing the steric bulk at a certain position or altering the electronic properties of a substituent would lead to a more effective ligand. This data-driven approach accelerates the discovery of novel and improved ligands. bhsai.orgnih.gov

Future Research Directions and Potential Academic Impact of 3,3 Dimethylbutane 1,2 Diamine

Development of Novel and Sustainable Synthetic Routes for 3,3-Dimethylbutane-1,2-diamine

The practical application of this compound in academic and industrial research is contingent upon the availability of efficient, scalable, and sustainable synthetic routes to access it in enantiomerically pure form. Currently, its preparation and resolution have been described in the literature, but there is considerable scope for improvement. researchgate.net

Future research should focus on developing synthetic strategies that are more atom-economical and adhere to the principles of green chemistry. One promising avenue is the catalytic asymmetric synthesis, which would circumvent the need for classical resolution of a racemic mixture, a process that is often inefficient. rsc.org Potential starting materials could include prochiral substrates that can be converted directly to the chiral diamine. Inspired by general advancements in diamine synthesis, future work could explore methods such as the catalytic aminolysis of meso-aziridines or the direct hydroamination of allylic amines. rsc.org

A recent synthesis of a functionalized this compound derivative involved the reduction of an amide precursor using lithium aluminum hydride (LiAlH₄). nih.gov While effective on a lab scale, the use of such stoichiometric metal hydride reagents is not ideal for large-scale synthesis due to safety concerns and waste generation. Therefore, the development of catalytic reduction methods would represent a significant step forward.

| Synthetic Step | Reagents & Conditions | Yield | Key Feature | Reference |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄), 24h | 67% | Synthesis of a functionalized derivative | nih.gov |

| Resolution | Via diastereomeric salts | Not specified | Separation of enantiomers | researchgate.net |

Future efforts could explore catalytic transfer hydrogenation or high-pressure catalytic hydrogenation using environmentally benign reducing agents. The development of such routes will be critical to lowering the cost and increasing the accessibility of this valuable chiral building block, thereby facilitating its broader application. rsc.org

Exploration of New Catalytic Applications and Reaction Paradigms

Chiral 1,2-diamines are privileged ligands in asymmetric catalysis. rsc.orguw.edu.pl The unique steric profile of this compound, conferred by the bulky tert-butyl group, makes it an attractive candidate for a ligand in a wide array of asymmetric transformations where fine-tuning of the catalyst's chiral pocket is crucial.

To date, its application in catalysis has been relatively niche. It has been used to form a tetracyanocobaltate(III) complex, and its derivatives have been employed as chiral auxiliaries in asymmetric alkylation reactions. researchgate.netnih.gov However, a vast field of potential catalytic applications remains unexplored.

Future research should systematically evaluate ligands derived from this compound in key catalytic asymmetric reactions, including:

Asymmetric Hydrogenation: Ruthenium and rhodium complexes of chiral diamines are powerful catalysts for the hydrogenation of ketones, imines, and olefins. acs.org

Asymmetric C-C Bond Formation: Copper-catalyzed Henry (nitroaldol) reactions, Michael additions, and palladium-catalyzed allylic alkylations are fundamental transformations that often rely on chiral diamine ligands. researchgate.netacs.org

Oxidative Coupling Reactions: Copper-diamine complexes have shown promise in the oxidative coupling of phenols and related compounds. rsc.org

The exploration of new reaction paradigms, such as cooperative catalysis where the diamine ligand works in concert with the metal center or another catalyst, could lead to novel reactivity and selectivity. acs.org The rigid backbone of this compound could be particularly advantageous in enforcing a specific geometry around the metal center, leading to high levels of stereoinduction.

| Potential Catalytic Application | Metal/Catalyst System | Target Transformation | Rationale |

| Asymmetric Hydrogenation | Ru(II), Rh(I) | Ketones, Imines | Proven efficacy of diamine ligands |

| Asymmetric Henry Reaction | Cu(II) | Aldehydes + Nitroalkanes | Creation of chiral β-nitroalcohols |

| Asymmetric Michael Addition | Ni(II), Ru(II) | Enones + Malonates | Enantioselective C-C bond formation |

| Asymmetric Allylic Alkylation | Pd(0) | Allylic Substrates | Versatile C-C, C-N, C-O bond formation |

Advanced Ligand Design for Tailored Reactivity and Enhanced Selectivity

The true potential of this compound lies in its use as a scaffold for advanced ligand design. The tert-butyl group provides a fixed, sterically demanding element that can be used to control the environment around a metal center. researchgate.net Future research will focus on the rational design of second-generation ligands where the N,N'-substituents are systematically varied to tailor the catalyst's performance for specific applications.

One reported example involves tethering a 1,2,3-triazole unit to the diamine backbone, creating a more complex chiral auxiliary. nih.gov This demonstrates the feasibility of modifying the parent diamine to introduce new functional groups and steric or electronic properties.

Future design strategies could include:

N-Substituent Variation: Introducing a range of alkyl and aryl groups on the nitrogen atoms to fine-tune the steric and electronic properties of the resulting metal complexes.

Introduction of Hemilabile Arms: Incorporating coordinating groups (e.g., ethers, pyridyls) onto the N-substituents to create hemilabile ligands that can transiently bind and unbind from the metal center during the catalytic cycle, potentially opening up new reaction pathways.

Immobilization: Grafting the diamine ligand onto solid supports, such as polymers or silica, to facilitate catalyst recycling and application in flow chemistry.

Computational methods, such as Density Functional Theory (DFT), will play a crucial role in this area, allowing for the in silico screening of virtual ligand libraries to predict their efficacy before undertaking synthetic work. rsc.org This synergy between computational prediction and experimental synthesis will accelerate the discovery of optimal ligands for challenging transformations.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental to the rational improvement of catalytic systems. For catalysts derived from this compound, there is a significant opportunity to conduct in-depth mechanistic studies to elucidate how the ligand's structure dictates reactivity and stereoselectivity.

Future research should employ an integrated approach combining experimental and computational techniques:

Experimental Studies: Detailed kinetic analyses, isotope labeling studies (e.g., kinetic isotope effects), and the isolation and characterization of catalytic intermediates can provide crucial insights into the reaction pathway and the rate-determining step. nih.gov

Computational Modeling: High-level computational chemistry, particularly DFT, can be used to map out the entire catalytic cycle, calculate the energies of transition states and intermediates, and visualize the non-covalent interactions responsible for stereoinduction. ebi.ac.uk This approach has been successfully used to understand other diamine-based catalyst systems. acs.org

A key focus of these studies would be to understand the precise role of the tert-butyl group. Its influence on the conformational equilibrium of the chelate ring is believed to be significant, effectively "locking" the ligand into a preferred conformation. researchgate.net Quantifying this effect and understanding how it translates to transition state stabilization will be a major goal for future mechanistic investigations. Such studies are essential for moving from serendipitous discovery to rational catalyst design.

Expansion into Advanced Materials Science and Supramolecular Chemistry

Beyond its role in homogeneous catalysis, the well-defined, chiral, and rigid structure of this compound makes it an attractive building block for advanced materials and supramolecular assemblies. This remains a largely unexplored frontier for this particular molecule.

Potential future research directions include:

Metal-Organic Frameworks (MOFs): Incorporating the diamine as a chiral linker in the synthesis of MOFs could lead to materials with applications in enantioselective separations, sensing, or heterogeneous asymmetric catalysis.

Polymer Chemistry: The diamine can be used as a monomer to create chiral polymers or as a curing agent for epoxy resins, potentially imparting unique thermal or mechanical properties to the resulting materials. smolecule.com

Supramolecular Chemistry: The distinct steric and electronic features of the molecule, particularly the bulky t-butyl group, could be exploited to direct the self-assembly of complex supramolecular structures through hydrogen bonding and other non-covalent interactions. Its potential to form host-guest complexes, similar to related molecules that form clathrates, is an intriguing possibility. ebi.ac.uk

The development of such materials would represent a significant expansion of the academic and practical impact of this compound, moving it from a specialized chemical reagent to a versatile component in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.